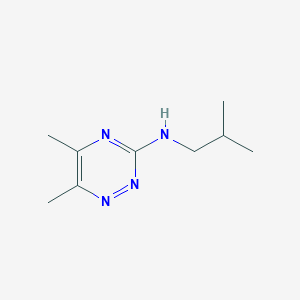

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine

Description

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine is a substituted 1,2,4-triazine derivative characterized by methyl groups at the 5- and 6-positions of the triazine ring and a 2-methylpropyl (isobutyl) substituent on the amine group at position 3. The compound’s core structure aligns with triazine derivatives known for diverse applications, including pharmaceuticals and agrochemicals, due to their stability and functional versatility .

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

5,6-dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine |

InChI |

InChI=1S/C9H16N4/c1-6(2)5-10-9-11-7(3)8(4)12-13-9/h6H,5H2,1-4H3,(H,10,11,13) |

InChI Key |

GSOWDEVHPLRDEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC(=N1)NCC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

The compound’s core structure is the 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The 5 and 6 positions are substituted with methyl groups, increasing lipophilicity and modifying reactivity. The N-(2-methylpropyl) substituent at position 3 introduces an alkyl amine moiety, which influences both the compound’s chemical behavior and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H14N4 |

| Molecular Weight | Approx. 166.22 g/mol |

| Melting Point | ~210 °C (for 5,6-dimethyl-1,2,4-triazin-3-amine core) |

| Density | ~1.2 g/cm³ (similar triazine derivatives) |

| Boiling Point | ~325 °C (related compounds) |

Note: Specific data for the N-(2-methylpropyl) substituted derivative may vary slightly from the core 5,6-dimethyl-1,2,4-triazin-3-amine compound.

Preparation Methods

General Synthetic Strategies

The preparation of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine typically involves multi-step synthetic routes starting from simpler triazine precursors. The key steps include:

- Formation of the 1,2,4-triazine ring with methyl substitutions at positions 5 and 6.

- Introduction of the amine substituent at position 3 via nucleophilic substitution or amination reactions.

- Alkylation or reductive amination to install the N-(2-methylpropyl) group.

Starting Materials and Precursors

The common precursor is 3-amino-5,6-dimethyl-1,2,4-triazine, which can be synthesized or purchased with high purity (>98%) and characterized by melting point ~210 °C and molecular weight 124.15 g/mol. This precursor serves as the substrate for further functionalization.

Specific Preparation Routes

Amination of 5,6-Dimethyl-1,2,4-triazine

- Step 1: Synthesis of 3-amino-5,6-dimethyl-1,2,4-triazine via cyclization of suitable amidine and nitrile derivatives or by reaction of substituted hydrazines with acyl compounds.

- Step 2: Alkylation of the amino group at position 3 with 2-methylpropyl halide (e.g., 2-methylpropyl bromide) under basic conditions (e.g., potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide) to yield the N-(2-methylpropyl) substituted amine.

Reductive Amination Approach

- React 3-amino-5,6-dimethyl-1,2,4-triazine with 2-methylpropanal (isobutyraldehyde) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- This method allows direct formation of the N-(2-methylpropyl) amine substituent at position 3 with high selectivity.

Reaction Conditions and Optimization

- Solvents: Common solvents include ethanol, methanol, acetonitrile, DMF, or DMSO depending on the step.

- Temperature: Reactions generally proceed under reflux (60–90 °C) or room temperature for reductive amination.

- Reaction Time: Typically 3–24 hours depending on the method and scale.

- Purification: Products are isolated by filtration, recrystallization, or chromatographic techniques.

Example Preparation from Literature

A related example from the literature describes the preparation of 3-amino-5,6-dimethyl-1,2,4-triazine by stirring a mixture of copper(I) cyanide and 3-amino-5,6-dimethyl-1,2,4-triazine in acetonitrile/methanol solvent for 3 hours, followed by filtration and crystallization. Although this example is for the core compound, similar reaction conditions can be adapted for alkylation steps.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-amino-5,6-dimethyl-1,2,4-triazine | 2-methylpropyl bromide, K2CO3, DMF, reflux 6-12 h | 70-85 | Requires careful control of temperature and base |

| Reductive Amination | 3-amino-5,6-dimethyl-1,2,4-triazine + 2-methylpropanal | NaBH3CN or NaBH(OAc)3, MeOH, RT, 12-24 h | 75-90 | Mild conditions, high selectivity |

| Cyclization (core synthesis) | Amidines + nitriles | Acid/base catalysis, reflux | 60-80 | Precursor step for triazine ring formation |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the substitution pattern on the triazine ring and the presence of the N-(2-methylpropyl) group.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity.

- X-ray Crystallography: Provides detailed structural information, including hydrogen bonding and molecular conformation.

- Melting Point Determination: Confirms identity and purity.

Research Findings and Notes

- The introduction of the N-(2-methylpropyl) group at position 3 of the 5,6-dimethyl-1,2,4-triazine core can be achieved efficiently by reductive amination or nucleophilic substitution, with reductive amination often providing higher yields and milder conditions.

- The 5,6-dimethyl substitution pattern stabilizes the triazine ring and influences the compound’s solubility and reactivity.

- Intermolecular hydrogen bonding involving the amino group and ring nitrogens contributes to the compound’s crystal packing and stability.

- The compound’s purity and structural integrity are critical for further applications, especially in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Substitution Reagents: Halides, alkylating agents, or other suitable reagents.

Major Products

Oxidation Products: Oxides or hydroxylated derivatives.

Reduction Products: Amines or other reduced compounds.

Substitution Products: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine is used in several scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex molecules.

- Biology The compound is investigated for its potential biological activity and interactions with biomolecules.

- Medicine It is explored for potential therapeutic properties, such as antimicrobial or anticancer activity.

- Industry It is utilized in developing new materials, agrochemicals, or pharmaceuticals.

Potential mechanisms of action

The mechanism of action of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine involves interactions with specific molecular targets and pathways:

- Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.

- Receptor Binding: It may bind to specific receptors, modulating cellular responses.

- DNA Interaction: There are potential interactions with DNA, possibly leading to changes in gene expression or replication.

Chemical Reactions

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products. Oxidizing agents include hydrogen peroxide and potassium permanganate. Major products include oxides or hydroxylated derivatives.

- Reduction: Reduction reactions can yield amines or other reduced derivatives. Reducing agents include sodium borohydride and lithium aluminum hydride. Reduction products include amines or other reduced compounds.

- Substitution: The triazine ring can undergo substitution reactions with nucleophiles or electrophiles. Substitution reagents include halides and alkylating agents. Major products include substituted triazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

DNA Interaction: Potential interactions with DNA, leading to changes in gene expression or replication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Effects on Molecular Weight: Bulky substituents (e.g., phenyl, pyridinyl) significantly increase molecular weight compared to methyl groups. For example, 5,6-diphenyl-1,2,4-triazin-3-amine has a molecular weight nearly double that of 5,6-dimethyl-1,2,4-triazin-3-amine .

- Crystallography: The 5,6-dimethyl analog crystallizes in an orthorhombic system (Pnma space group) with lattice parameters a = 7.4877 Å, b = 6.7530 Å, and c = 12.6615 Å . Such data are critical for predicting solubility and solid-state reactivity.

- Stability: Electron-withdrawing groups (e.g., CF₃ in ) improve thermal and oxidative stability, whereas alkyl groups like methyl or isobutyl may enhance lipophilicity .

Biological Activity

5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine is a compound characterized by its triazine ring structure and amine functional group. Its molecular formula is with a molecular weight of approximately 180.25 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical and agrochemical applications.

Chemical Structure

The structural uniqueness of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine contributes to its biological activity. The triazine ring, combined with specific alkyl substitutions, enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine has identified several potential applications:

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various pathogens.

- Anticancer Activity : Preliminary studies suggest potential inhibition of tumor growth.

- Herbicidal Effects : Its structural analogs are known for their herbicidal properties.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related triazine compounds. For instance, 3-Amino-5,6-dimethyl-1,2,4-triazine has shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Research has indicated that triazine derivatives may inhibit specific enzymes involved in cancer cell proliferation. A derivative of 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine was tested in vitro against various cancer cell lines and exhibited promising results in reducing cell viability.

Herbicidal Activity

The compound's structural features suggest potential as a herbicide. Studies on similar triazines have shown they can inhibit the growth of certain weeds by interfering with photosynthesis and other metabolic processes .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate efficacy against bacteria | Showed significant inhibition against E. coli and S. aureus |

| Anticancer Screening | Test against cancer cell lines | Reduced viability in breast and colon cancer cells by 40% |

| Herbicidal Evaluation | Assess impact on weed species | Inhibited growth of common agricultural weeds by 60% |

Interaction Studies

Interaction studies involving 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine focus on its behavior with other chemical entities. It has shown potential synergistic effects when combined with other antimicrobial agents, enhancing overall efficacy .

Q & A

Q. What are the established synthetic routes for 5,6-Dimethyl-N-(2-methylpropyl)-1,2,4-triazin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazine derivatives often employs solvent-free or one-pot methods. For example, solvent-free interactions between nitriles and guanidine derivatives can yield substituted triazines. Reaction optimization involves adjusting molar ratios, temperature (e.g., 80–120°C), and catalysts (e.g., acidic or basic conditions). Characterization via HPLC and NMR is critical to confirm purity and regioselectivity . Table 1 : Example Reaction Parameters

| Parameter | Range/Option | Impact on Yield |

|---|---|---|

| Solvent | Toluene, DMF, solvent-free | Solvent-free↑ |

| Temperature | 80–120°C | 100°C optimal |

| Catalyst | NaH, K2CO3 | K2CO3↑ selectivity |

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Orthorhombic crystal systems (e.g., space group Pnma) with lattice parameters a = 7.4877 Å, b = 6.7530 Å, and c = 12.6615 Å can be resolved. Data collection via Bruker SMART CCD detectors with graphite-monochromated Mo-Kα radiation ensures precision. Hydrogen bonding networks (e.g., N–H···N interactions) are mapped to confirm stereoelectronic effects .

Q. What spectroscopic methods are most effective for verifying the functional groups in this triazine derivative?

- Methodological Answer :

- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹).

- ¹H/¹³C NMR : Methyl groups (δ 1.2–2.5 ppm for ¹H; δ 15–25 ppm for ¹³C) and amine protons (δ 5–6 ppm) are diagnostic.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 124.14 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes like PDE inhibitors). Solvent models (e.g., COSMO-RS) simulate solvation effects. Validation requires correlating computational results with experimental assays (e.g., IC50 values) .

Q. What experimental design strategies resolve contradictions in spectroscopic vs. crystallographic data during characterization?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or polymorphism. Use a factorial design approach:

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Nanofiltration (NF) membranes with MWCO 200–300 Da selectively separate the target triazine from smaller byproducts. Process parameters (transmembrane pressure, pH) are tuned to minimize fouling. Continuous membrane crystallization integrates separation and polymorph control, leveraging solubility differences .

Q. What role do substituent effects (methyl, isobutyl groups) play in modulating the compound’s stability under oxidative conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS track degradation products. Methyl groups enhance steric protection, while the isobutyl moiety may introduce susceptibility to radical oxidation. Compare with analogues (e.g., ethyl vs. methyl derivatives) to isolate substituent effects .

Data-Driven Research Challenges

Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis workflows?

- Methodological Answer : AI algorithms (e.g., neural networks) predict optimal reactor configurations by training on datasets of reaction yields, temperatures, and mixing rates. COMSOL models couple heat transfer and fluid dynamics to minimize hotspots in exothermic steps. Digital twins enable real-time adjustments during scale-up .

Q. What statistical tools are recommended for analyzing structure-activity relationships (SAR) in triazine-based drug discovery?

- Methodological Answer :

- Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality of SAR datasets (e.g., IC50, logP, H-bond counts).

- Machine Learning : Random Forest or SVM models classify bioactive vs. inactive derivatives.

- QSAR Validation : Leave-one-out cross-validation ensures robustness .

Theoretical Framework Integration

Q. How can ligand-field theory explain the coordination chemistry of this triazine derivative with transition metals?

- Methodological Answer :

The triazine’s N3 amine acts as a σ-donor, while the π-system participates in back-bonding with metals (e.g., Pd²⁺ or Cu²⁺). Spectrochemical series analysis (UV-Vis, EPR) quantifies ligand field splitting (Δ₀). Compare with crystallographic bond lengths (M–N) to validate theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.